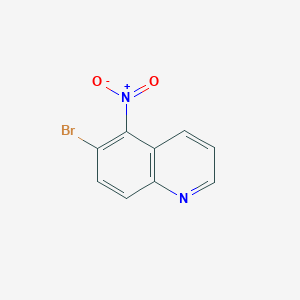

6-Bromo-5-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMTVQQECNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299726 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-04-4 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-5-nitroquinoline, a pivotal intermediate in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, including its molecular weight of 253.05 g/mol .[1][2][3][4][5] A detailed, field-proven protocol for its synthesis via regioselective nitration of 6-bromoquinoline is presented, elucidating the mechanistic principles that ensure high yield and purity. The guide further examines the compound's critical role as a precursor for developing pharmacologically active agents, primarily through nucleophilic aromatic substitution (SNAr) reactions. This is supported by workflow diagrams, quantitative data, and a thorough discussion of its applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals.[4][6][7] Its presence in molecules like quinine, the historic antimalarial, and the potent anticancer agent camptothecin, highlights the privileged nature of this scaffold in interacting with biological systems.[4] In modern drug discovery, the functionalization of the quinoline core is a primary strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4][7]

Within this context, this compound emerges as a compound of significant strategic value. It is not an end-product but a crucial synthetic intermediate. The strategic placement of an electron-withdrawing nitro group at the C-5 position and a bromine atom at the C-6 position creates a highly activated system. This unique electronic arrangement facilitates subsequent chemical modifications, making it a valuable precursor for creating diverse libraries of potentially bioactive molecules.[6][7][8]

Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research. The key identifying and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 253.05 g/mol | PubChem[1], Alfa Chemistry[2], Benchchem[4] |

| Molecular Formula | C₉H₅BrN₂O₂ | PubChem[1], Alfa Chemistry[2] |

| CAS Number | 98203-04-4 | PubChem[1] |

| Appearance | Solid | CymitQuimica[5] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])Br)N=C1 | PubChem[1] |

| InChI Key | ISBMTVQQECNRQY-UHFFFAOYSA-N | PubChem[1], CymitQuimica[5] |

| Monoisotopic Mass | 251.95344 Da | PubChem[1] |

Synthesis: Regioselective Nitration of 6-Bromoquinoline

The most reliable and widely reported method for preparing this compound is the direct electrophilic nitration of 6-bromoquinoline.[6][7][8]

Underlying Principles: Causality in Action

The success of this synthesis hinges on the principles of electrophilic aromatic substitution. The quinoline ring is an electron-rich system, but the nitrogen atom deactivates the heterocyclic ring towards electrophiles. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring. The bromine atom at C-6 is an ortho-, para- director. The nitration occurs specifically at the C-5 position, which is ortho to the bromine atom, due to the directing effect of the bromine and the overall electronic landscape of the quinoline system.

Controlling the temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (typically -5 to 0 °C) is essential to prevent over-nitration and the formation of unwanted side products. The use of a nitrating mixture (concentrated sulfuric and nitric acids) generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active agent in the reaction.

Detailed Experimental Workflow

This protocol is adapted from established procedures and is designed for high reproducibility.[6][7][8]

Materials:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Standard laboratory glassware, magnetic stirrer, and an ice-salt bath

Step-by-Step Procedure:

-

Preparation of the Substrate Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.932 mmol) in concentrated sulfuric acid (e.g., 4 mL).[6] Begin stirring and cool the solution to -5 °C using an ice-salt bath.

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL).[6] Cool this mixture to -5 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution. The rate of addition must be carefully controlled with a Pasteur pipette over approximately one hour to ensure the internal temperature does not rise above 0 °C.[8]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.[6] This step quenches the reaction and precipitates the product.

-

Extraction: Once the ice has melted, extract the aqueous mixture multiple times with dichloromethane (e.g., 5 x 5 mL).[6][8]

-

Washing: Combine the organic layers and wash them with a 10% sodium carbonate solution to neutralize any remaining acid.[6][8]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6][8] The product, this compound, is typically obtained in a high, often quantitative, yield.[8]

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. Its unique structure is tailor-made for further elaboration into more complex and potentially bioactive molecules.

The Power of Nucleophilic Aromatic Substitution (SNAr)

The compound's value stems from the synergistic effect of its two functional groups. The potent electron-withdrawing nitro group at the C-5 position strongly activates the adjacent C-6 position, making the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines (e.g., morpholine, piperazine), thiols, and alkoxides, to generate a diverse array of substituted quinoline derivatives.[8][9]

This synthetic strategy is a cornerstone for building libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the nitro group itself can be readily reduced to an amine, providing another versatile functional handle for subsequent chemical modifications.[10]

Pathway to Bioactive Molecules

-

Anticancer Agents: The quinazoline scaffold, a close relative of quinoline, is integral to many anticancer drugs. The synthetic principles are often transferable, and bromo-nitro intermediates are key to building libraries of cytotoxic agents for screening against cancer cell lines like MCF-7.[11]

-

Agrochemicals: The same SNAr chemistry is applied in the development of novel agrochemicals. This compound can be reacted with nucleophiles like morpholine to create new active ingredients for fungicides and herbicides.[9]

-

Antimicrobial and Antiviral Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antiviral research.[4] The ability to easily diversify the substitution at the C-6 position using this compound allows for the fine-tuning of activity against various pathogens.

SNAr Reaction Visualization

Caption: Generalized scheme of the SNAr reaction using this compound.

Quality Control and Analytical Characterization

Verifying the identity and purity of the synthesized this compound is a non-negotiable step. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the regioselective placement of the nitro group.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.[8]

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product against the starting material.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15] Avoid all personal contact.[15] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

-

Conclusion

This compound is a testament to strategic molecular design. Its value is not in its direct biological activity but in its engineered potential as a versatile synthetic intermediate. With a molecular weight of 253.05 g/mol , its straightforward, high-yield synthesis and the activated nature of its C-Br bond make it an indispensable tool for researchers in drug discovery and medicinal chemistry. The ability to readily undergo SNAr reactions opens the door to a vast chemical space of novel quinoline derivatives, enabling the exploration of new therapeutic and agrochemical agents.

References

- PubChem. This compound.

- Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018, iii, 362-374. [Link]

- PubChem. 6-Bromo-8-nitroquinoline.

- Chemcasts. 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. [Link]

- Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

- Emami, L., et al.

- MDPI.

Sources

- 1. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

6-Bromo-5-nitroquinoline physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-5-nitroquinoline

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of quinoline, a structural motif present in numerous natural products and pharmacologically active compounds, it serves as a versatile synthetic intermediate.[1][2] The strategic placement of a bromine atom and a nitro group on the quinoline core creates a molecule primed for diverse chemical transformations. The electron-withdrawing nature of the nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a wide array of novel aminoquinoline derivatives.[2][3][4][5] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in experimental data and established analytical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to confidently utilize this valuable building block.

Molecular Structure and Identifiers

The unambiguous identification of a chemical entity is the foundation of scientific integrity. The following section details the molecular structure and standard chemical identifiers for this compound.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 98203-04-4 | [6][7] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4][6][7] |

| Molecular Weight | 253.05 g/mol | [6][7] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])Br)N=C1 | [7] |

| InChI | InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | [6][7] |

| InChIKey | ISBMTVQQECNRQY-UHFFFAOYSA-N | [6][7] |

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and purification requirements. These properties are a direct consequence of its molecular structure, including its polarity, size, and intermolecular forces.

Table 2: Physical Properties of this compound

| Property | Value / Description | Source(s) |

| Appearance | Yellow solid | [5] |

| Physical State | Solid at standard temperature and pressure (STP) | [6] |

| Melting Point | 130 °C | [6] |

| Boiling Point | Not reported; likely decomposes upon heating at atmospheric pressure. | |

| Solubility | Soluble in dichloromethane; used in purification with hexane/ethyl acetate mixtures. Expected to have low solubility in water. | [3][4][5] |

Expert Insights on Physical Properties:

-

Melting Point: The relatively high melting point of 130 °C is consistent with a rigid, planar aromatic structure and strong intermolecular dipole-dipole interactions arising from the polar nitro group. A sharp, well-defined melting range is a reliable indicator of high purity.

-

Boiling Point: An experimental boiling point is not available in the literature. For poly-functionalized aromatic compounds with nitro groups, thermal instability is common. It is highly probable that this compound will decompose at temperatures required for boiling under atmospheric pressure.

-

Solubility: The solubility profile is dictated by the "like dissolves like" principle. While the quinoline nitrogen and nitro group add polarity, the large bromo-aromatic system retains significant nonpolar character. Its reported use in extractions with dichloromethane and chromatography with hexane/ethyl acetate confirms its solubility in common organic solvents.[3][4][5] Conversely, its structure does not favor strong hydrogen bonding with water, leading to expected low aqueous solubility.

Spectroscopic and Analytical Data

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is crucial for confirming the identity and purity of this compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The proton (¹H) and carbon (¹³C) NMR data provide definitive evidence for the 6-bromo-5-nitro substitution pattern.

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 9.04 | dd, J = 4.5, 1.5 | H-2 |

| 8.58 | dd, J = 8.5, 1.5 | H-4 | |

| 8.02 | d, J = 8.5 | H-8 | |

| 7.82 | d, J = 8.5 | H-7 | |

| 7.72 | dd, J = 8.5, 4.5 | H-3 | |

| ¹³C NMR | 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2 | - | Aromatic Carbons |

(Source: Çakmak, O., et al., 2018)[4]

The specific downfield shifts and coupling patterns are consistent with the electron-withdrawing effects of the nitro group and the electronegativity of the nitrogen atom within the quinoline ring system, confirming the regiochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. For this compound, a key diagnostic feature is the isotopic pattern of bromine.

-

Exact Mass: 251.95344 Da.[7]

-

Expected Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: a peak for [M]⁺ and a peak for [M+2]⁺.[8][9] This signature is definitive proof of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

-

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the aromatic nitro group (Ar-NO₂).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring system.

-

Below 1000 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[9]

Experimental Methodologies for Property Determination

The trustworthiness of physical property data relies on robust and validated experimental protocols. The following section outlines the standard methodologies for determining the key properties of a solid organic compound like this compound.

Melting Point Determination Workflow

The choice to determine a melting point is driven by the need to assess purity. A pure crystalline solid will melt over a narrow temperature range (typically < 2 °C).

Caption: Workflow for Melting Point Determination.[10][11]

Overall Structural Elucidation Workflow

Confirming the identity of a synthesized compound is a multi-step process that integrates purification with spectroscopic analysis. This self-validating system ensures that the material being studied is indeed the correct molecule and is of sufficient purity for subsequent use.

Caption: Logical workflow for the synthesis and structural validation.

Conclusion

The physical properties of this compound—a crystalline solid with a melting point of 130 °C and characteristic solubility in organic solvents—are fully consistent with its molecular structure. Its identity is unambiguously confirmed by a suite of spectroscopic data, most notably the distinct NMR chemical shifts and the hallmark isotopic pattern in its mass spectrum. A comprehensive grasp of these properties is not merely academic; it is essential for the practical application of this compound as a key building block in the synthesis of novel molecules for drug discovery and other advanced scientific fields. This guide provides the authoritative data and contextual understanding necessary for researchers to proceed with confidence.

References

- Chemistry LibreTexts. (2021, September 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.

- Scribd. (n.d.). Lab Report 1 Physical Properties of Organic Molecules.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Swarthmore College. (n.d.). Experiment 1 — Properties of Organic Compounds.

- PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 6-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] This privileged scaffold is found in historically significant drugs like quinine, the first effective treatment for malaria, and in modern therapeutics targeting a range of diseases including cancer, bacterial infections, and inflammatory conditions.[2] The strategic functionalization of the quinoline core is a pivotal methodology in medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic properties.[2]

Among the myriad of substituted quinolines, 6-bromo-5-nitroquinoline emerges as a particularly valuable intermediate for the synthesis of complex, biologically active molecules.[1] The presence of a bromine atom at the 6-position and a nitro group at the 5-position imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group at the C-5 position significantly activates the adjacent bromine atom at the C-6 position for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This activation provides a reliable and versatile handle for introducing a wide array of functional groups, thereby enabling the generation of diverse chemical libraries for drug discovery programs.[4][5] Furthermore, the nitro group itself can be readily reduced to an amino group, opening up additional avenues for chemical modification.[2]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity, and discuss its emerging applications, particularly in the realm of anticancer drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 98203-04-4 | [6] |

| Molecular Formula | C₉H₅BrN₂O₂ | [6] |

| Molecular Weight | 253.05 g/mol | [6] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])Br)N=C1 | [6] |

| InChI | InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | [6] |

| InChIKey | ISBMTVQQECNRQY-UHFFFAOYSA-N | [6] |

Synthesis of this compound: An Electrophilic Nitration Approach

The synthesis of this compound is reliably achieved through the electrophilic nitration of 6-bromoquinoline.[1][4] This method employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to ensure regioselective nitration at the C-5 position. The protocol described herein is a self-validating system, designed for reproducibility and clarity.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

6-Bromoquinoline (C₉H₆BrN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate Solution (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Salt-ice bath

-

Pasteur pipette

-

Separatory funnel

-

Standard glassware for extraction and drying

-

Rotary evaporator

Procedure:

-

Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 0.190 g (0.932 mmol) of 6-bromoquinoline in 4 mL of concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath while stirring.[1]

-

Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this acid mixture to -5 °C in a salt-ice bath.[1]

-

Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour. It is crucial to maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.[1][4]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until completion.[1]

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, extract the mixture with dichloromethane (5 x 5 mL).[1][4]

-

Neutralization and Drying: Combine the organic layers and wash with a 10% sodium carbonate solution. Dry the organic layer over anhydrous sodium sulfate.[1][4]

-

Product Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.[1] The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Chemical Reactivity: A Gateway to Diverse Functionality

The synthetic utility of this compound lies in its predictable and versatile reactivity. The key to this reactivity is the electronic interplay between the bromine and nitro substituents on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 5-position makes the quinoline ring electron-deficient. This electronic effect is particularly pronounced at the adjacent C-6 position, rendering the bromine atom susceptible to displacement by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction pathway allows for the straightforward introduction of various functional groups, including amines, alkoxides, and thiolates, thereby providing a powerful tool for generating libraries of novel quinoline derivatives.[4][5]

Caption: SNAr reactions of this compound with various nucleophiles.

Reduction of the Nitro Group

In addition to the reactivity of the bromine atom, the nitro group itself serves as a versatile functional handle. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH₂).[2] This conversion opens up a new set of chemical possibilities, as the resulting 6-bromo-5-aminoquinoline can undergo a variety of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the this compound scaffold.

Applications in Drug Discovery: Focus on Anticancer Activity

Quinoline derivatives have long been recognized for their potential as anticancer agents.[7] Recent studies have highlighted the promising antiproliferative activity of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[7] Notably, this compound exhibited greater antiproliferative activity compared to the reference drug, 5-fluorouracil (5-FU), in certain cell lines.[7]

The cytotoxic effects of this compound are believed to be mediated, at least in part, by its ability to induce apoptosis, or programmed cell death.[7] This suggests that this compound and its derivatives have the potential to be developed as novel anticancer therapeutics. The presence of the nitro group at the 6-position of the quinoline ring, often in conjunction with other substitutions, has been shown to significantly enhance cytotoxic activities.[8][9]

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the bromine atom. |

| ¹³C NMR | The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) and the carbon atom attached to the nitro group (C-5) will exhibit characteristic chemical shifts. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[10][11] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C/C=N stretching vibrations of the quinoline ring. |

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemicals is paramount. This compound should be handled in accordance with good industrial hygiene and safety practices.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[12][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[12][15]

The starting materials for the synthesis, concentrated sulfuric acid and nitric acid, are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[1]

Conclusion

This compound is a strategically important and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the electronic interplay of the bromo and nitro substituents, provides a robust platform for the synthesis of diverse libraries of novel quinoline derivatives. The demonstrated anticancer activity of this compound underscores its potential as a valuable scaffold for the development of new therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful building block in their research endeavors.

References

- Karakas, D., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280563, this compound.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]

- Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. [Link]

- Structural Genomics Consortium. (2019). Chemogenomics for drug discovery: clinical molecules from open access chemical probes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581618, 5-Bromo-8-nitroquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemscene.com [chemscene.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 6-Bromo-5-nitroquinoline for Medicinal Chemistry Professionals

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its privileged structure is found in well-known drugs, from the historic antimalarial quinine to modern anticancer agents.[2] The strategic functionalization of the quinoline ring is a critical endeavor in drug discovery, enabling the modulation of therapeutic properties to enhance efficacy and selectivity.[2][3]

Within this context, This compound emerges as a highly valuable and versatile synthetic intermediate. Its IUPAC name is confirmed as this compound.[2][4] The molecule's architecture is uniquely tailored for sequential, regioselective modifications. The presence of a bromine atom at the C6 position and a nitro group at the C5 position creates a powerful synthetic platform. The electron-withdrawing nitro group activates the adjacent bromine atom, facilitating its displacement via nucleophilic aromatic substitution (SNAr).[1][2] Furthermore, the nitro group itself can be readily reduced to a primary amine, opening a gateway to a host of further chemical transformations.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, covering its synthesis, characterization, chemical reactivity, and strategic applications, grounded in established scientific protocols.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research.

Data Summary Table

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4] |

| Molecular Weight | 253.05 g/mol | [4] |

| CAS Number | 98203-04-4 | [4] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])Br)N=C1 | [4] |

| Appearance | Expected to be a solid, likely beige to light brown powder | [5] |

Spectroscopic Profile: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound relies on a combination of standard spectroscopic techniques. The following data represent the expected spectral characteristics for validating the compound's identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a clear map of the hydrogen atoms on the quinoline core. The substitution pattern results in a distinct set of signals in the aromatic region (typically δ 7.5-9.0 ppm). The absence of a proton at the C5 and C6 positions and the specific coupling patterns of the remaining protons (H2, H3, H4, H7, H8) are definitive confirmation of the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum is crucial for confirming the core structure and the position of the substituents. The carbon atom attached to the bromine (C6) will exhibit a characteristic chemical shift, while the carbon bearing the nitro group (C5) will be significantly deshielded. The presence of nine distinct signals in the aromatic region validates the quinoline backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Strong characteristic absorption bands are expected for the nitro group (N-O asymmetric and symmetric stretching) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the compound's exact mass. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity, M and M+2) will be a definitive feature.

Synthesis: A Reliable Protocol for a Key Intermediate

The most common and reliable method for preparing this compound is through the regioselective electrophilic nitration of 6-bromoquinoline.[1][7] The bromine atom at the C6 position directs the incoming nitro group primarily to the adjacent C5 position.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is synthesized from established literature procedures to ensure high yield and reproducibility.[1][7]

Materials:

-

6-Bromoquinoline (C₉H₆BrN, MW: 208.06 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water & Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, salt-ice bath

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (e.g., 1.0 g, 4.81 mmol) in 20 mL of concentrated sulfuric acid.

-

Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Cooling: Cool the solution to -5 °C using a salt-ice bath. Maintain vigorous stirring.

-

Causality: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent over-nitration (formation of dinitro products) and other side reactions, ensuring regioselectivity.[1]

-

-

Preparation of Nitrating Mixture: In a separate flask, carefully add 7.5 mL of concentrated sulfuric acid to 7.5 mL of concentrated nitric acid. Cool this mixture to -5 °C in a salt-ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over a period of approximately one hour. Use a dropping funnel or Pasteur pipette for controlled addition.

-

Causality: Slow, dropwise addition is critical to manage the reaction's exothermicity and maintain the internal temperature below 0 °C.[7]

-

-

Reaction: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and cautiously pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g).

-

Causality: Quenching on ice serves to stop the reaction by diluting the acid and precipitating the organic product, which is poorly soluble in the aqueous acidic medium. This step must be done slowly to control the heat generated from the acid dilution.

-

-

Neutralization & Extraction: Allow the ice to melt completely. Carefully neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Extract the product with dichloromethane (e.g., 3 x 50 mL).[7]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful linchpin for the synthesis of diverse chemical libraries.

Core Reactivity Pathways

Caption: Key synthetic transformations of this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The strong electron-withdrawing effect of the nitro group at C5 significantly polarizes the C-Br bond at C6, making this position highly susceptible to attack by nucleophiles.[1][2] This allows for the efficient displacement of the bromide ion, providing a straightforward method to introduce a wide variety of functional groups.

-

Proven Application: Treatment with amines, such as morpholine or piperazine, yields the corresponding 6-amino-substituted-5-nitroquinolines, which are common scaffolds in drug discovery.[7]

-

-

Reduction of the Nitro Group at C5: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in the presence of an acid or ammonium chloride.[2][3]

Application in a Drug Discovery Workflow

This compound is not an end product but a strategic starting point for building libraries of novel compounds for biological screening. Its utility is best visualized within a typical drug discovery campaign.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

The quinoline core and its derivatives have shown significant promise as anticancer agents.[9][10] By leveraging the reactivity of this compound, medicinal chemists can rapidly assemble a library of novel quinoline analogues. These compounds can then be screened for antiproliferative activity against various cancer cell lines.[3] Hits from this initial screen can serve as the foundation for more extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective lead compounds.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, guidelines can be established based on related halo-nitro-aromatic compounds.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[11]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is a synthetically powerful and strategically important intermediate for researchers in medicinal chemistry and drug development. Its well-defined reactivity, stemming from the ortho-positioning of the bromo and nitro groups, provides a reliable and versatile platform for creating diverse molecular architectures. The straightforward synthesis and the potential for subsequent functionalization at two distinct positions make it an invaluable tool for building compound libraries aimed at discovering next-generation therapeutics.

References

- Synthesis of this compound: A Detailed Protocol for Researchers. Benchchem.

- This compound | C9H5BrN2O2 | CID 280563.

- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- 6-NITROQUINOLINE | 613-50-3. ChemicalBook.

- SAFETY D

- This compound | 98203-04-4. Benchchem.

- SAFETY D

- 6-Amino-5-bromoquinoxaline. Apollo Scientific.

- Safety D

- 850197-72-7, 6-BROMO-5-NITRO-ISOQUINOLINE Formula. ECHEMI.

- The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Compar

- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.

- Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. Benchchem.

- 6-Nitroquinoline | C9H6N2O2 | CID 11945.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

6-Bromo-5-nitroquinoline melting point

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 6-Bromo-5-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and drug development. The document delves into the compound's core physicochemical properties, with a specific focus on its melting point as a critical indicator of purity. We present a detailed, field-proven protocol for its synthesis via regioselective nitration of 6-bromoquinoline, followed by robust methodologies for purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure experimental success and reproducibility. The narrative emphasizes the compound's synthetic utility, particularly in nucleophilic aromatic substitution reactions, and provides essential safety and handling information.

Introduction to this compound: A Strategic Building Block

The Quinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] From the historic antimalarial quinine to modern anticancer agents like camptothecin, the quinoline nucleus is a focal point for pharmacologists and medicinal chemists.[2] The strategic functionalization of this ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's therapeutic properties.[2][3]

Significance of this compound in Synthesis

This compound (CAS No. 98203-04-4) serves as a highly valuable precursor for synthesizing more complex molecules.[1] Its strategic importance stems from the electronic interplay between the bromine atom at the C-6 position and the strongly electron-withdrawing nitro group at the adjacent C-5 position.[1][2] This arrangement significantly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr) reactions, making the bromine an excellent leaving group.[1][2] This reactivity allows for the facile introduction of various nucleophiles, such as amines (e.g., morpholine, piperazine), which are common moieties in bioactive molecules, thereby providing a direct route to novel pharmacologically active compounds and agrochemicals.[4][5]

Physicochemical and Thermal Properties

The accurate characterization of a chemical intermediate is fundamental to its use in complex synthetic pathways. The melting point, in particular, serves as a rapid and reliable first-pass indicator of sample purity.

Summary of Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 98203-04-4 | [6][7] |

| Molecular Formula | C₉H₅BrN₂O₂ | [6][7] |

| Molecular Weight | 253.05 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 130 °C | [6] |

In-depth Analysis of the Melting Point

The melting point is a critical thermal property that provides insight into the identity and purity of a crystalline solid. For this compound, the reported melting point is 130 °C.[6] It is common for suppliers and literature to report a narrow range (e.g., 138-140 °C or 140-142 °C), which can be attributed to minor variations in residual solvents, crystalline polymorphism, or the specific analytical method used for determination.

The significance of the melting point lies in its sensitivity to impurities. Impurities disrupt the crystal lattice of a solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point at or near the literature value is a strong indicator of high purity. For a synthetic chemist, observing a broad melting range after a reaction signals the need for further purification steps, such as recrystallization or column chromatography, to isolate the target compound in a state suitable for subsequent reactions or final analysis.

Synthesis and Purification Protocol

The reliable synthesis of this compound is achieved through the regioselective electrophilic nitration of 6-bromoquinoline. The protocol detailed below is a robust, self-validating method adapted from established literature procedures.[1][3][4]

Reaction Scheme: Electrophilic Nitration

The synthesis proceeds by treating 6-bromoquinoline with a nitrating mixture of concentrated sulfuric and nitric acids. The strongly acidic conditions protonate the quinoline nitrogen, and the sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺), the active electrophile.

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials & Equipment:

-

Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% Sodium Carbonate Solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.[1][4]

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bar, salt-ice bath, Pasteur pipette, separatory funnel, rotary evaporator.[1]

Step-by-Step Procedure:

-

Preparation of 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.[1]

-

Causality: Sulfuric acid serves as both the solvent and the catalyst for generating the electrophile.

-

-

Cooling: Cool the solution to -5 °C using a salt-ice bath while stirring.[1][4]

-

Causality: The nitration reaction is highly exothermic. Low temperatures are critical to control the reaction rate and prevent over-nitration or side product formation.

-

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C in a salt-ice bath.[1]

-

Causality: Pre-cooling the nitrating mixture is essential for maintaining temperature control during its addition.

-

-

Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over approximately one hour.[1][4] Crucially, the internal temperature of the reaction must be maintained at or below 0 °C throughout the addition. [1][4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up and Extraction:

-

Carefully pour the reaction mixture onto a large amount of crushed ice.[1] This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent.

-

Once the ice has fully melted, extract the aqueous mixture with dichloromethane (e.g., 5 x 5 mL).[1][4]

-

Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any residual acid.[1][4]

-

-

Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[1][8]

Purification

The crude product should be purified to obtain a sharp melting point and ensure its suitability for subsequent reactions. Recrystallization from a suitable solvent system (e.g., ethanol-water) or column chromatography on silica gel using a hexane/ethyl acetate eluent system are effective methods.[8]

Analytical Characterization & Quality Control

A multi-pronged analytical approach is necessary to confirm the structural identity and purity of the synthesized this compound, thereby validating the observed melting point.

Caption: A self-validating workflow for quality control of synthesized this compound.

Melting Point Determination Protocol

-

Sample Preparation: Place a small amount of the dry, purified crystalline product into a capillary tube, sealed at one end.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A pure sample will have a sharp melting range of 1-2 °C.

Spectroscopic and Chromatographic Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The substitution pattern on the quinoline ring will result in characteristic chemical shifts and coupling constants for the aromatic protons, confirming the regioselectivity of the nitration.[9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) for the molecular ion peak, providing definitive evidence of successful bromination.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for assessing the purity of the final product.[10] It can detect trace impurities that may not be visible by NMR and can provide a quantitative purity value (e.g., >98%).

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. The safety information provided by suppliers should always be consulted.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Phrases:

-

Prevention: P260 (Do not breathe dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[6]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generation of dust. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a strategically important synthetic intermediate whose utility is directly dependent on its purity. The melting point of 130 °C serves as a crucial, accessible benchmark for quality assessment.[6] This guide has provided a comprehensive framework for understanding this key property, supported by a detailed, rationale-driven protocol for the compound's synthesis, purification, and analytical validation. By integrating procedural knowledge with causal scientific principles, researchers can confidently prepare and utilize high-purity this compound for the advancement of drug discovery and development programs.

References

- Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]

- PubChem. This compound. [Link]

- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

- Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of 6-Bromo-5-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-bromo-5-nitroquinoline, a key intermediate in synthetic chemistry and drug discovery. Given the limited availability of public quantitative solubility data for this compound, this document emphasizes a robust, first-principles approach. We will explore the predicted solubility behavior of this compound based on its molecular structure and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for applications ranging from reaction optimization and formulation development to high-throughput screening and ADMET studies.

Introduction to this compound and Its Solubility Imperative

This compound is a substituted quinoline derivative with the chemical formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol .[1] Its structure, featuring a quinoline core functionalized with both a bromine atom and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In the pharmaceutical and chemical sciences, solubility is not merely a physical property; it is a critical determinant of a compound's utility and developability. Poor aqueous solubility can severely hamper bioavailability, leading to suboptimal efficacy in vivo.[2] Furthermore, in laboratory settings, understanding a compound's solubility in various organic solvents is essential for:

-

Reaction Chemistry: Ensuring reactants are in the solution phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Biological Assays: Preparing accurate stock solutions and avoiding compound precipitation in assay media, which can lead to erroneous results.[3]

This guide provides the necessary theoretical grounding and practical methodology to empower researchers to generate reliable solubility data for this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent, a principle often summarized as "like dissolves like."

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| CAS Number | 98203-04-4 | [1] |

An analysis of the this compound structure allows for informed predictions of its solubility:

-

Quinoline Core: A bicyclic aromatic system that contributes to the molecule's hydrophobicity.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): An electronegative atom that adds to the molecule's polarity.

Based on these features, we can predict the following solubility behavior:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The compound's significant polarity, driven by the nitro group, suggests high solubility in these solvents. This is a common characteristic for many heterocyclic compounds used in drug discovery.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen atoms of the nitro group can accept hydrogen bonds from these solvents, likely resulting in moderate to good solubility .[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dominance of the polar functional groups will likely limit intermolecular interactions with nonpolar solvents, leading to low solubility .

-

Aqueous Solutions (e.g., Water, PBS): The large, hydrophobic quinoline ring system is expected to dominate, resulting in very low aqueous solubility .[6]

Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical data, a robust and validated protocol is necessary. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[2][7] The core principle is to create a saturated solution by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until thermodynamic equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental process.

Sources

- 1. This compound | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 6-Bromo-5-nitroquinoline: Analysis and Experimental Protocols

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-bromo-5-nitroquinoline, a key building block in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in peer-reviewed literature and spectral databases, this document focuses on a detailed predictive analysis based on the known spectroscopic data of structurally related compounds, namely 6-bromoquinoline and 6-nitroquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough interpretation of expected spectral features and detailed protocols for their experimental acquisition.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmacologically active compounds. The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the modulation of therapeutic properties. This compound (C₉H₅BrN₂O₂), with a molecular weight of 253.05 g/mol , is a particularly valuable intermediate.[1] The presence of a bromine atom at the 6-position and a nitro group at the 5-position activates the molecule for various chemical transformations, making it a versatile precursor for the synthesis of more complex molecular architectures. A reliable method for its synthesis involves the regioselective nitration of 6-bromoquinoline.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comparative analysis of experimental data for 6-bromoquinoline and 6-nitroquinoline, taking into account the electronic effects of the bromo and nitro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with deuterated chloroform (CDCl₃) as the reference solvent.

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the nitro group at the 5-position and the bromine at the 6-position will significantly influence the chemical shifts of the protons, particularly those on the benzene ring portion of the quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~8.9 - 9.1 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 | The proton at C-2 is typically the most downfield signal in quinolines due to the deshielding effect of the adjacent nitrogen atom. |

| H-3 | ~7.5 - 7.7 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 | This proton is coupled to both H-2 and H-4. |

| H-4 | ~8.3 - 8.5 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 | The peri-relationship with the nitrogen lone pair often results in a downfield shift. |

| H-7 | ~8.0 - 8.2 | d | J(H7,H8) ≈ 8.8 | The proton at C-7 is expected to be downfield due to the deshielding effect of the adjacent bromine and the nitro group. |

| H-8 | ~8.6 - 8.8 | d | J(H8,H7) ≈ 8.8 | The proton at C-8 is significantly deshielded by the adjacent electron-withdrawing nitro group. |

Note: These are predicted values. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~151 - 153 | The carbon adjacent to the nitrogen is typically downfield. |

| C-3 | ~122 - 124 | Aromatic CH carbon. |

| C-4 | ~135 - 137 | Aromatic CH carbon. |

| C-4a | ~128 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~140 - 142 | Carbon bearing the nitro group, expected to be significantly downfield. |

| C-6 | ~118 - 120 | Carbon attached to bromine, its chemical shift is influenced by the heavy atom effect. |

| C-7 | ~129 - 131 | Aromatic CH carbon. |

| C-8 | ~125 - 127 | Aromatic CH carbon. |

| C-8a | ~148 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted m/z | Interpretation |

| Molecular Ion [M]⁺ | 252/254 | The presence of two peaks of nearly equal intensity is a hallmark of a monobrominated compound, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| [M-NO₂]⁺ | 206/208 | A significant fragment resulting from the loss of the nitro group. |

| [M-Br]⁺ | 173 | Fragment corresponding to the loss of the bromine atom. |

| [M-NO₂-HCN]⁺ | 179/181 | Further fragmentation of the quinoline ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring |

| ~1530 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro group (NO₂) |

| ~850 - 750 | C-H out-of-plane bend | Aromatic |

| Below 1000 | C-Br stretch | Bromo group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the extended π-system of the quinoline ring, with shifts influenced by the bromo and nitro substituents.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol or Methanol | ~250 - 260 and ~320 - 340 | π → π* transitions of the quinoline ring system. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced via a direct insertion probe.

-

For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Ionization Mode: EI or ESI.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the spectrum over a range of approximately 200-600 nm.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.